(1S)-1-(4-Methylphenyl)ethane-1,2-diamine, also known as 4-methylphenyl ethane-1,2-diamine, is an organic compound characterized by a 4-methylphenyl group attached to an ethane-1,2-diamine backbone. This compound falls under the classification of aromatic amines, which are known for their diverse applications in chemical synthesis and pharmaceuticals. The hydrochloride salt form, (1S)-1-(4-Methylphenyl)ethane-1,2-diamine 2HCl, enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
The synthesis of (1S)-1-(4-Methylphenyl)ethane-1,2-diamine 2HCl typically involves several key steps:
The molecular formula of (1S)-1-(4-Methylphenyl)ethane-1,2-diamine is , with a molecular weight of approximately . The compound features a chiral center at the carbon atom adjacent to the amine groups, resulting in specific stereochemistry that influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H14N2 |
| Molecular Weight | 150.22 g/mol |
| IUPAC Name | (1S)-1-(4-methylphenyl)ethane-1,2-diamine |
| InChI | InChI=1S/C9H14N2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,6,10-11H2,1H3 |
| InChI Key | AQZSWECURAKYOG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(CN)N |
(1S)-1-(4-Methylphenyl)ethane-1,2-diamine 2HCl can undergo various chemical reactions:
The mechanism of action for (1S)-1-(4-Methylphenyl)ethane-1,2-diamine involves its interaction with various biological targets. It acts as a ligand that binds to specific receptors or enzymes, modulating their activity. This interaction is crucial for its potential therapeutic applications in medicinal chemistry .
The physical properties of (1S)-1-(4-Methylphenyl)ethane-1,2-diamine include:
Chemical properties include:
Relevant data for the compound includes:
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Melting Point | Not specified |
| pKa | Not specified |
(1S)-1-(4-Methylphenyl)ethane-1,2-diamine has numerous applications across various fields:
Enantiopure synthesis of the target diamine leverages resolution and asymmetric catalysis. A key approach involves diastereomeric salt formation using chiral acids. For example, (R,R)-N,N'-Dimethyl-1,2-diphenylethylenediamine is resolved with L-(+)-tartaric acid in ethanol, yielding the (R,R)-isomer with >90% enantiomeric excess (ee) after recrystallization . Similarly, enzymatic resolution using immobilized lipases in MTBE solvent systems achieves ee >95% for (1S)-isomers through kinetic separation of enantiomers [4]. Alternative routes employ chiral pool starting materials like terpenes or amino acids to induce stereocontrol during backbone assembly.
Table 1: Enantioseparation Methods for Diamines
| Resolution Agent | Solvent | Temp (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| L-(+)-Tartaric acid | Ethanol | Reflux | >90 | 51 |
| Lipase B (Candida) | MTBE | 30 | >95 | 40 |
| D-(-)-Diacetyl tartrate | Ethyl acetate | 25 | 85 | 48 |
The ethane-1,2-diamine core is efficiently built via reductive amination between 4-methylphenylacetaldehyde and ammonia derivatives. Two optimized pathways exist:
Critical to suppressing imine hydrolysis is strict water control (<0.1% H₂O) in aprotic solvents like THF or acetonitrile.
Chiral catalysts enable direct enantioselective amination:
Table 2: Asymmetric Catalysis Performance
| Catalyst Type | Substrate | ee (%) | Reaction Time (h) | TON |
|---|---|---|---|---|
| Pd/(S)-Xyl-BINAP | 4-Methylphenyl ketimine | 92 | 24 | 150 |
| (R)-TRIP (10 mol%) | Benzylimine derivative | 88 | 12 | 9 |
| ω-Transaminase (mutant) | 1-(4-Methylphenyl)-2-oxoethane | >99 | 50 | 35 |
Scalable synthesis requires balancing reaction efficiency and purification feasibility:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0